molecular formula C8H6N2O3 B6270711 1-(isocyanatomethyl)-4-nitrobenzene CAS No. 63289-53-2

1-(isocyanatomethyl)-4-nitrobenzene

Cat. No.: B6270711
CAS No.: 63289-53-2
M. Wt: 178.1
InChI Key:
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Description

1-(Isocyanatomethyl)-4-nitrobenzene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a nitro group (-NO2) at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, yielding the desired isocyanate compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free processes to minimize environmental impact. One such method includes the reaction of 4-nitrobenzyl alcohol with a suitable isocyanate precursor under controlled conditions to produce the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanatomethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Addition: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding ureas or carbamates.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Amines, alcohols.

    Solvents: Acetone, toluene, dichloromethane.

Major Products Formed:

    Reduction: 1-(Aminomethyl)-4-nitrobenzene.

    Substitution: Ureas or carbamates, depending on the nucleophile used.

Scientific Research Applications

1-(Isocyanatomethyl)-4-nitrobenzene finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polyurethane foams, coatings, and adhesives due to its reactivity with polyols and other compounds.

Mechanism of Action

The mechanism of action of 1-(isocyanatomethyl)-4-nitrobenzene primarily involves the reactivity of its isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, the isocyanate group can modify proteins by reacting with amino acid residues, potentially altering their function and activity.

Comparison with Similar Compounds

  • 1-(Isocyanatomethyl)-5-isocyanato-1,3,3-trimethylcyclohexane
  • 1,3-bis(isocyanatomethyl)benzene
  • 1,1’-methylenebis(4-isocyanatobenzene)

Comparison: 1-(Isocyanatomethyl)-4-nitrobenzene is unique due to the presence of both an isocyanate and a nitro group on the benzene ring. This combination imparts distinct reactivity and properties compared to other isocyanate compounds. For instance, the nitro group can influence the electron density of the benzene ring, affecting the reactivity of the isocyanate group. Additionally, the presence of the nitro group can facilitate further functionalization through reduction or substitution reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(isocyanatomethyl)-4-nitrobenzene involves the reaction of 4-nitrobenzyl chloride with potassium cyanate to form 1-(cyanatomethyl)-4-nitrobenzene, which is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "4-nitrobenzyl chloride", "potassium cyanate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzyl chloride in anhydrous dichloromethane.", "Step 2: Add potassium cyanate to the solution and stir for several hours at room temperature.", "Step 3: Filter the mixture to remove any insoluble material and evaporate the solvent under reduced pressure.", "Step 4: Dissolve the resulting solid in hydrochloric acid and stir for several hours at room temperature.", "Step 5: Filter the mixture to remove any insoluble material and evaporate the solvent under reduced pressure to obtain 1-(isocyanatomethyl)-4-nitrobenzene as a yellow solid." ] }

CAS No.

63289-53-2

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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